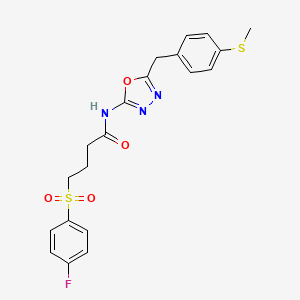
4-((4-fluorophenyl)sulfonyl)-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-((4-fluorophenyl)sulfonyl)-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)butanamide” is a complex organic molecule. It contains several functional groups, including a sulfonyl group, a methylthio group, a benzyl group, and an oxadiazole ring. These functional groups could potentially give the compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The oxadiazole ring, in particular, could potentially participate in a variety of interesting chemical interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the sulfonyl group could potentially make it more polar, while the benzyl and methylthio groups could potentially make it less polar .Applications De Recherche Scientifique
Agricultural Applications
- Sulfone derivatives containing 1,3,4-oxadiazole moieties, similar to the compound , have demonstrated significant antibacterial activities against rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae. Such compounds not only effectively reduce disease severity but also enhance plant resistance by stimulating the increase in antioxidant enzymes like superoxide dismutase (SOD) and peroxidase (POD) activities in rice. This suggests potential for developing novel agrochemicals to combat bacterial diseases in crops (Li Shi et al., 2015).
Analytical Chemistry Applications
- In analytical chemistry, derivatives of oxadiazoles have been utilized as derivatization agents for the simultaneous determination of thiols and disulfides by high-performance liquid chromatography with fluorescence detection. This methodological application highlights their utility in sensitive and selective detection techniques, important for chemical, biological, and environmental analyses (T. Toyo’oka et al., 1988).
Materials Science Applications
- Oxadiazole derivatives have been explored for their potential in materials science, particularly in the synthesis of novel polyhydrazides and poly(amide–hydrazide)s based on bis(ether benzoic acid)s. These materials exhibit good solubility in polar solvents and can be processed into films, indicating applications in the development of high-performance polymers with potential uses in electronics, coatings, and as membrane materials (S. Hsiao et al., 1999).
Pharmacological Applications
- In pharmacology, sulfonamide and oxadiazole derivatives have been studied for their antimicrobial and anticonvulsant properties. For example, certain arylazopyrazole pyrimidone clubbed heterocyclic compounds, incorporating sulfonamide and oxadiazole units, have shown promising antimicrobial activity against various bacteria and fungi. This suggests their potential as lead compounds for developing new antimicrobial agents (Nikulsinh Sarvaiya et al., 2019).
- Additionally, some azoles incorporating a sulfonamide moiety have demonstrated anticonvulsant effects, highlighting their potential in creating novel treatments for epilepsy (A. A. Farag et al., 2012).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-[5-[(4-methylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S2/c1-29-16-8-4-14(5-9-16)13-19-23-24-20(28-19)22-18(25)3-2-12-30(26,27)17-10-6-15(21)7-11-17/h4-11H,2-3,12-13H2,1H3,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPNJOHJEUQSNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

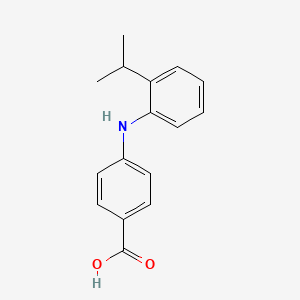
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2865831.png)
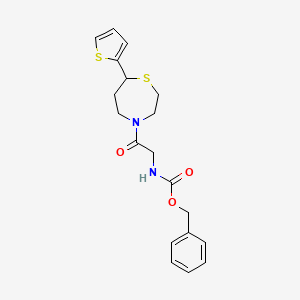
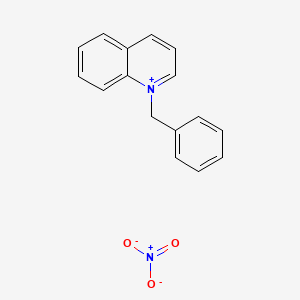
![methyl 4-((11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)benzoate](/img/structure/B2865835.png)
![N-[1-(2-Methoxyphenyl)cyclobutyl]but-2-ynamide](/img/structure/B2865838.png)
![2-(4-ethoxyphenyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2865839.png)
![Ethyl 5-[(4-chloro-3-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2865841.png)
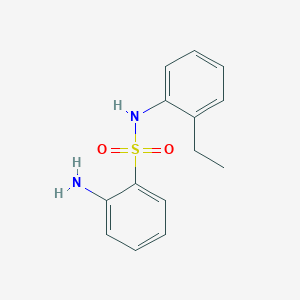

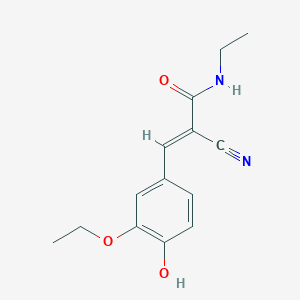
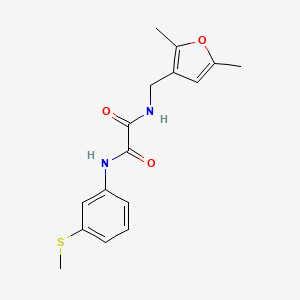
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2865851.png)
![2-(4-Fluorophenyl)-7-methyl-5-(4-methylpiperazino)imidazo[1,2-a]pyrimidine](/img/structure/B2865853.png)